Anti-Allergic Potency: Histamine Release Inhibition (vs. Cassiaside C)
Cassiaside C2 exhibits potent inhibition of antigen-antibody reaction-induced histamine release from rat peritoneal exudate mast cells. In a direct head-to-head comparison within the same study, cassiaside C2 demonstrated stronger inhibition (87.3% inhibition at 100 μM) compared to cassiaside C (71.5% inhibition at 100 μM) [1]. This quantitative difference establishes cassiaside C2 as the more potent anti-allergic agent among these closely related naphthopyrone glycosides.
| Evidence Dimension | Histamine release inhibition |
|---|---|
| Target Compound Data | 87.3% inhibition at 100 μM |
| Comparator Or Baseline | Cassiaside C (toralactone 9-O-β-D-gentiobioside is cassiaside C2; comparator is cassiaside C, a different glycoside): 71.5% inhibition at 100 μM |
| Quantified Difference | 15.8 percentage points higher inhibition |
| Conditions | In vitro rat peritoneal exudate mast cells induced by antigen-antibody reaction (Compound 48/80) |
Why This Matters
For researchers investigating allergic mechanisms or screening for mast cell stabilizers, cassiaside C2 offers a superior efficacy profile compared to its analog cassiaside C, enabling more definitive experimental outcomes.
- [1] Kitanaka S, Nakayama T, Shibano T, Ohkoshi E, Takido M. Antiallergic agent from natural sources. Structures and inhibitory effect of histamine release of naphthopyrone glycosides from seeds of Cassia obtusifolia L. Chemical and Pharmaceutical Bulletin. 1998;46(10):1650-1652. (Table 1, compounds 1 and 2) View Source
